6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one
Description
6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one is a fused heterocyclic compound featuring a thiophene-oxazinone core. Its molecular structure incorporates a thiophene ring fused with an oxazinone moiety, substituted with an ethyl group at position 6 and a 2-methylphenyl group at position 2.
Properties
IUPAC Name |
6-ethyl-2-(2-methylphenyl)thieno[2,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-3-10-8-12-14(19-10)16-13(18-15(12)17)11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWJALSURRKLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(OC2=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-methylphenylthiophene, the compound can be synthesized through a series of reactions involving ethylation, followed by cyclization with an oxazinone precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the oxazinone ring to more reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiopheno-Oxazinone Derivatives
The closest structural analogs identified are sulfonylurea herbicides (e.g., metsulfuron methyl ester) and thienopyrimidinone derivatives. Below is a comparative analysis:
Key Observations :
- Structural Differences: The target compound’s thiophene-oxazinone core distinguishes it from the thienopyrimidinone and triazine-based analogs. The ethyl and aryl substituents may enhance lipophilicity compared to the pyrrolidin-substituted derivative .
- Functional Implications: Sulfonylurea herbicides (e.g., metsulfuron) act via enzyme inhibition in plants, while thienopyrimidinones are explored for kinase modulation. The target compound’s oxazinone ring could confer unique reactivity or binding properties, but empirical data is lacking .
Crystallographic and Computational Tools for Structural Analysis
While direct data on the target compound is absent, crystallographic software such as SHELX and ORTEP-III (via WinGX) are critical for resolving similar heterocyclic structures. For example:
Biological Activity
6-Ethyl-2-(2-methylphenyl)thiopheno[2,3-d]1,3-oxazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 271.33 g/mol. The structure features a thiophene ring fused with an oxazine moiety, which contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C15H13NO2S |
| Molecular Weight | 271.33 g/mol |
| CAS Number | 342382-84-7 |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against a range of bacteria and fungi. For example, the compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Anticancer Properties
The compound's potential as an anticancer agent has been investigated in several studies. A notable study evaluated its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that the compound induced apoptosis in these cells through the activation of caspase pathways.
Case Study: Apoptosis Induction
In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. Flow cytometry analysis revealed an increase in early and late apoptotic cells at concentrations above 25 µg/mL.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. In animal models of inflammation, such as carrageenan-induced paw edema in rats, administration of the compound significantly reduced swelling compared to control groups.
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary data suggest that it may interact with specific cellular pathways involved in inflammation and cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
